![molecular formula C20H13N5O4 B10873457 4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline](/img/structure/B10873457.png)
4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline is a complex organic compound characterized by the presence of nitro groups and an imino functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-nitroaniline and an appropriate isoindoline derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of halogen or other electrophilic groups on the aromatic rings.
Scientific Research Applications
4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, generating reactive intermediates that can interact with cellular components. The imino functionality may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: Used in the synthesis of poly(oxyethylene) modified dextrans and as a cross-linker for conjugation of amines to thiol-modified DNA.
4-Nitrophenyl acetate: Employed in assays for esterase and lipase activity.
4-Nitro-N-n-propylbenzamide: Utilized in various organic synthesis applications.
Uniqueness
4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline stands out due to its unique combination of nitro and imino functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H13N5O4 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-3-(4-nitrophenyl)iminoisoindol-1-amine |
InChI |
InChI=1S/C20H13N5O4/c26-24(27)15-9-5-13(6-10-15)21-19-17-3-1-2-4-18(17)20(23-19)22-14-7-11-16(12-8-14)25(28)29/h1-12H,(H,21,22,23) |
InChI Key |
KTSBSQNFWXPCSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,12-dimethyl-7-(4-methylphenyl)-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B10873374.png)
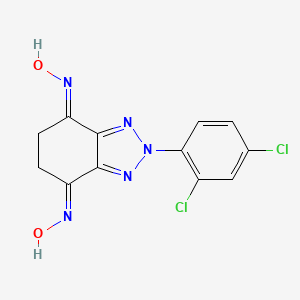
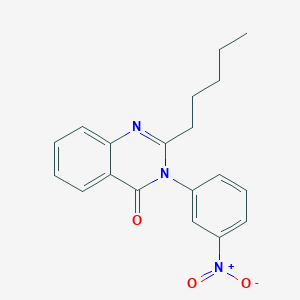
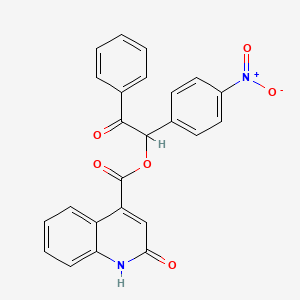
![4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether](/img/structure/B10873417.png)
![ethyl 2-[({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10873418.png)
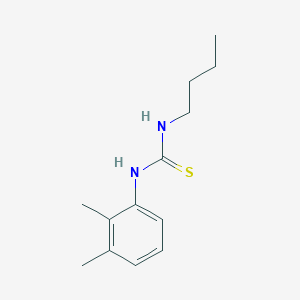
![4-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10873430.png)
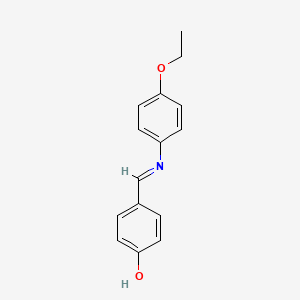
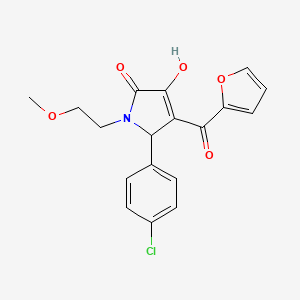
![Ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(chloroacetyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B10873438.png)
![4-{[3-(Diethylamino)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10873443.png)
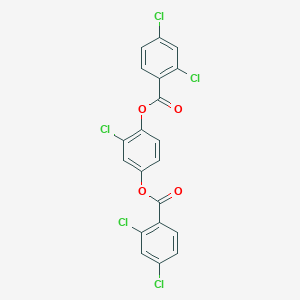
![5-Acetyl-6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10873460.png)
